prednisolone acetate

Description

Historical Perspectives on Glucocorticoid Research and Prednisolone (B192156) Acetate's Role

The study of corticosteroids began in earnest in the 1930s, with the discovery that extracts from animal adrenal glands could treat adrenal failure in humans. researchgate.netnih.govnih.gov By 1940, researchers had categorized these adrenal steroids into two main groups: those primarily affecting sodium and fluid retention (mineralocorticoids) and those that demonstrated anti-inflammatory properties (glucocorticoids). researchgate.netnih.gov A pivotal moment occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, demonstrating remarkable anti-inflammatory effects. nih.govnih.gov This spurred intensive research into the chemical synthesis of corticosteroids, leading to the successful semi-synthesis of cortisone by 1952. researchgate.netnih.gov

This era of innovation, from 1954 to 1958, saw the introduction of six new synthetic steroids for systemic therapy. researchgate.netnih.gov Within this period, prednisolone and its esterified form, prednisolone acetate (B1210297), were developed. Prednisolone acetate was first approved by the FDA in 1955. drugbank.comchemicalbook.com It was synthesized from prednisolone, which is itself a dehydrogenated analog of hydrocortisone (B1673445). fda.gov The synthesis often involves the esterification of prednisolone with acetic anhydride. chemicalbook.comgoogle.com this compound emerged as a potent synthetic corticosteroid valued for its glucocorticoid activity. chemicalbook.com

Table 1: Timeline of Key Developments in Glucocorticoid Research

| Year | Event | Significance |

|---|---|---|

| 1930 | First clinical evidence that animal adrenocortical extracts could counteract human adrenal failure. nih.gov | Marked the beginning of corticosteroid therapy. |

| 1940 | Corticosteroids were categorized into two groups based on function (mineralocorticoid vs. glucocorticoid). nih.gov | Established a foundational understanding of steroid hormone function. |

| 1948 | First clinical use of cortisone to treat rheumatoid arthritis. nih.gov | Demonstrated the powerful anti-inflammatory potential of glucocorticoids. |

| 1950-51 | Oral and intra-articular administration of cortisone and hydrocortisone began. researchgate.net | Expanded the application of corticosteroid therapy. |

| 1955 | This compound was approved for medical use. drugbank.comwikipedia.org | Introduction of a more potent, synthetic glucocorticoid. |

This compound as a Glucocorticoid Prodrug: Implications for Bioactivation Studies

This compound is classified as a prodrug, which is a pharmacologically inactive compound that is converted into an active form through metabolic processes in the body. frontiersin.orgmdpi.com The active therapeutic molecule is prednisolone. drugbank.compatsnap.com The conversion of this compound to prednisolone occurs via hydrolysis of the acetate ester. drugbank.comwikipedia.org

This bioactivation is a critical area of study, as the rate and extent of this conversion influence the pharmacological profile of the compound. The hydrolysis is catalyzed by a class of enzymes known as esterases. nih.govmdpi.com These enzymes are ubiquitous and are found in various tissues, including the skin, liver, and blood. patsnap.comnih.govinnovareacademics.in Research into the metabolism of this compound in skin homogenates has shown that hydrolytic activity is present in different subcellular fractions, specifically the microsome and cytosol, and that different esterase isoforms may be responsible for the conversion in each fraction. nih.gov

The esterification of prednisolone to form this compound enhances its lipophilicity. patsnap.com This chemical modification is significant in pharmacological studies as it can influence properties such as absorption and duration of action at the site of application before the prodrug is hydrolyzed to its active form, prednisolone. patsnap.com The study of this compound's bioactivation provides a valuable model for understanding how prodrug strategies can be used to modify the physicochemical and pharmacokinetic properties of a drug.

Table 2: Bioactivation Profile of this compound

| Prodrug | Active Metabolite | Conversion Process | Key Enzymes | Research Findings |

|---|---|---|---|---|

| This compound | Prednisolone | Ester Hydrolysis | Esterases | The conversion is mediated by esterase enzymes found in various tissues and cellular compartments. drugbank.comnih.gov Studies show different esterase isoforms in microsome and cytosol fractions contribute to the hydrolysis. nih.gov |

Properties

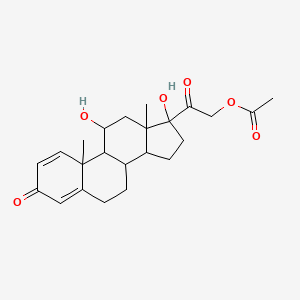

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJOMUJRLNCICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacodynamics of Prednisolone Acetate

Glucocorticoid Receptor Binding and Activation Mechanisms

The initial and pivotal step in the mechanism of action for prednisolone (B192156) is its binding to the specific intracellular glucocorticoid receptor (GR). pharmgkb.orgpatsnap.com In its inactive state, the GR resides predominantly in the cytoplasm, as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and other chaperones. nih.govfrontiersin.org

Ligand-Receptor Interactions and Conformational Dynamics

The binding of prednisolone to the ligand-binding pocket of the GR is a high-affinity interaction that triggers a significant conformational change in the receptor protein. pharmgkb.orgnih.gov This ligand-induced conformational shift is crucial for receptor activation. patsnap.com It causes the dissociation of the associated heat shock proteins and other chaperones, unmasking the nuclear localization signals of the GR. nih.govnih.gov

| Feature | Description | Source(s) |

| Receptor Location | Cytoplasmic, as part of a multiprotein complex. | nih.govfrontiersin.org |

| Ligand Entry | Passive diffusion across the cell membrane due to lipophilic nature. | patsnap.comwikipedia.org |

| Binding Event | High-affinity binding of prednisolone to the glucocorticoid receptor. | pharmgkb.org |

| Outcome of Binding | Conformational change in the receptor, dissociation of heat shock proteins. | patsnap.comnih.govnih.gov |

Nuclear Translocation of the Glucocorticoid Receptor Complex

Once activated and released from the chaperone protein complex, the prednisolone-GR complex rapidly translocates from the cytoplasm into the nucleus. patsnap.compharmgkb.org This nuclear import is an active process, guided by two specific nuclear localization signals (NLS) present on the GR protein. oup.commdpi.com These signals are recognized by the nuclear import machinery, which facilitates the passage of the large receptor-ligand complex through the nuclear pore complex into the nuclear compartment, where it can directly interact with DNA. nih.govmdpi.com

Genomic Actions: Transcriptional Modulation and Gene Expression Regulation

The primary mechanism through which prednisolone exerts its anti-inflammatory and immunosuppressive effects is by modulating the transcription of target genes. drugbank.comnih.gov This genomic action is mediated by the direct or indirect interaction of the prednisolone-GR complex with DNA and other transcription factors. pharmgkb.org

Glucocorticoid Response Element (GRE) Interaction and Gene Transcription

Within the nucleus, the prednisolone-GR complex, often acting as a homodimer, binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.comwikipedia.orgpatsnap.com These GREs are located in the promoter regions of glucocorticoid-responsive genes. pharmgkb.org The binding of the GR complex to these elements can have two main outcomes:

Transactivation: When the GR complex binds to positive GREs, it typically recruits co-activator proteins. This enhances the assembly of the transcription machinery, leading to an increase in the transcription of target genes. wikipedia.orgacs.org Many of the genes upregulated in this manner encode anti-inflammatory proteins, such as lipocortin-1 (annexin-1) and interleukin-10. patsnap.comdrugbank.comnih.gov

Transrepression: Conversely, binding to negative GREs (nGREs) can lead to the downregulation or repression of gene transcription. wikipedia.orgacs.org

Negative Regulation of Pro-Inflammatory Gene Expression

A crucial aspect of prednisolone's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory genes. This is achieved through several mechanisms, most notably by interfering with the activity of key pro-inflammatory transcription factors.

The activated glucocorticoid receptor can physically interact with and inhibit the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). wikipedia.orgdrugbank.com These factors are central to the inflammatory response, driving the expression of a wide array of pro-inflammatory mediators including cytokines, chemokines, and adhesion molecules. By preventing NF-κB and AP-1 from binding to their respective DNA response elements, the prednisolone-GR complex effectively shuts down the transcription of these inflammatory genes. drugbank.comnih.gov This protein-protein interaction, a form of transcriptional repression that does not require direct GR-DNA binding, is a key component of the anti-inflammatory effects of glucocorticoids. pnas.org

| Target | Mechanism of Action | Consequence | Source(s) |

| Glucocorticoid Response Elements (GREs) | Direct binding of the GR complex to DNA. | Upregulation of anti-inflammatory genes (e.g., IL-10) and downregulation of certain pro-inflammatory genes. | patsnap.comwikipedia.orgnih.gov |

| NF-κB and AP-1 | Protein-protein interaction; inhibition of transcription factor activity. | Decreased transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. | wikipedia.orgdrugbank.comnih.gov |

| Phospholipase A2 | Induction of inhibitory proteins (lipocortins). | Inhibition of the release of arachidonic acid, a precursor for prostaglandins (B1171923) and leukotrienes. | patsnap.commedex.com.bd |

Downregulation of Pro-Inflammatory Mediators (e.g., COX-2, Prostaglandins, Leukotrienes)

A cornerstone of prednisolone acetate's anti-inflammatory action is its ability to suppress the production of key pro-inflammatory mediators. By inhibiting the expression of inflammatory genes, it effectively reduces the synthesis of cyclooxygenase-2 (COX-2). patsnap.compatsnap.com COX-2 is an enzyme responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory molecules that contribute to vasodilation, edema, and pain. patsnap.comslideshare.netexonpublications.com

Furthermore, prednisolone acetate (B1210297) inhibits the activity of phospholipase A2. patsnap.comdrugbank.com This enzyme is crucial for releasing arachidonic acid from cell membrane phospholipids. medex.com.bd By inhibiting phospholipase A2, this compound curtails the availability of the precursor for both the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of not only prostaglandins but also leukotrienes. patsnap.commedex.com.bdccjm.org Leukotrienes are another class of inflammatory mediators that contribute to bronchoconstriction and increased vascular permeability. nih.gov

The table below summarizes the key pro-inflammatory mediators downregulated by this compound and their primary functions in the inflammatory cascade.

| Mediator | Primary Function in Inflammation | Effect of this compound |

| Cyclooxygenase-2 (COX-2) | Enzyme that catalyzes the production of prostaglandins from arachidonic acid. exonpublications.com | Downregulation of expression. patsnap.compatsnap.com |

| Prostaglandins | Induce vasodilation, increase vascular permeability, and mediate pain and fever. exonpublications.comnih.gov | Decreased synthesis due to COX-2 and phospholipase A2 inhibition. patsnap.com |

| Leukotrienes | Potent chemotactic agents, increase vascular permeability, and cause bronchoconstriction. nih.gov | Decreased synthesis due to phospholipase A2 inhibition. patsnap.com |

| Phospholipase A2 | Releases arachidonic acid, the precursor for prostaglandins and leukotrienes, from cell membranes. medex.com.bd | Inhibition of activity. patsnap.comdrugbank.comnih.gov |

Upregulation of Anti-Inflammatory Proteins (e.g., Lipocortins, Interleukin-10)

In addition to suppressing pro-inflammatory pathways, this compound actively promotes the synthesis of anti-inflammatory proteins. One of the most significant of these is lipocortin-1 (also known as annexin-1). patsnap.comkingston.ac.uk The induction of lipocortin-1 is a key mechanism by which glucocorticoids inhibit phospholipase A2 activity, thereby exerting their anti-inflammatory effects. medex.com.bdarchbronconeumol.org

This compound also enhances the production of Interleukin-10 (IL-10), a cytokine with potent anti-inflammatory and immunosuppressive properties. drugbank.comkingston.ac.uk IL-10 can inhibit the synthesis of pro-inflammatory cytokines by T-cells and macrophages. nih.govmedrxiv.org Studies have shown that glucocorticoid treatment can increase the levels of IL-10. archbronconeumol.org

The following table details the primary anti-inflammatory proteins upregulated by this compound and their mechanisms of action.

| Protein | Mechanism of Anti-Inflammatory Action |

| Lipocortins (Annexin-1) | Inhibit phospholipase A2, thereby blocking the production of prostaglandins and leukotrienes. medex.com.bdarchbronconeumol.org |

| Interleukin-10 (IL-10) | Suppresses the production of pro-inflammatory cytokines and modulates immune cell function. drugbank.comnih.govmedrxiv.org |

Non-Genomic Actions: Rapid Cellular Signaling Events

Beyond its well-documented genomic effects that involve gene transcription and protein synthesis, this compound also elicits rapid, non-genomic actions. patsnap.comoatext.com These effects occur within minutes and are independent of gene expression, providing a mechanism for swift cellular responses. patsnap.com

Cell Membrane Interactions and Intracellular Signaling Pathways

The non-genomic effects of glucocorticoids are thought to be initiated by interactions with cell membranes. oatext.com While the precise mechanisms are still under investigation, it is proposed that prednisolone can interact with membrane-associated glucocorticoid receptors (mGCRs) or bring about physicochemical changes within the cell membrane. annualreviews.orgnih.gov These interactions can trigger rapid intracellular signaling cascades. annualreviews.org For instance, rapid, non-genomic effects of glucocorticoids have been observed to modulate neuronal discharge and neurotransmitter reuptake. oatext.com

Modulation of Phospholipase A2 Activity

A key aspect of the non-genomic actions of this compound is the rapid modulation of phospholipase A2 (PLA2) activity. patsnap.comdrugbank.com As previously mentioned, the inhibition of PLA2 is a central mechanism of glucocorticoid anti-inflammatory action. While the genomic pathway leads to the synthesis of PLA2 inhibitory proteins like lipocortin-1, non-genomic mechanisms can also contribute to the rapid inhibition of this enzyme's activity. nih.gov This direct and rapid effect on PLA2 further contributes to the immediate reduction in the production of arachidonic acid and its inflammatory derivatives. medex.com.bdnih.gov

Immunomodulatory Mechanisms Beyond Gene Expression

The immunomodulatory effects of this compound extend beyond the regulation of inflammatory gene expression, encompassing direct influences on immune cell function and proliferation.

Regulation of Cytokine Production (e.g., IL-2, IFN-γ)

This compound exerts a significant regulatory effect on the production of various cytokines, key signaling molecules in the immune system. Its mechanism of action primarily involves the suppression of pro-inflammatory cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). patsnap.com This regulation is crucial to its anti-inflammatory and immunosuppressive effects.

Upon administration, this compound is hydrolyzed to its active form, prednisolone. patsnap.com Prednisolone, being lipophilic, diffuses across the cell membrane and binds to glucocorticoid receptors (GRs) in the cytoplasm. patsnap.com This binding triggers a conformational change, activating the receptor. The activated prednisolone-receptor complex then moves into the nucleus. patsnap.com

Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.com This interaction can either enhance or, more commonly in the context of inflammation, suppress the transcription of target genes. patsnap.com this compound's influence on cytokine production is a classic example of this genomic action.

Specifically, this compound has been shown to:

Suppress IFN-γ Production: IFN-γ is a hallmark cytokine of T-helper 1 (Th1) cells and plays a pivotal role in cell-mediated immunity and inflammation. Research has demonstrated that treatment with corticosteroids like prednisolone can lead to a decrease in IFN-γ-producing T-cells. arvojournals.orgarvojournals.org Studies on methyl-prednisolone-acetate have shown its ability to inhibit IFN-γ gene expression. semanticscholar.orgresearchgate.net This suppression contributes to the shift from a pro-inflammatory Th1 response towards a less inflammatory Th2 response. semanticscholar.org

The regulation of these and other cytokines is a cornerstone of this compound's therapeutic action in a wide range of inflammatory and autoimmune conditions. patsnap.com By controlling the cytokine milieu, this compound effectively modulates the intensity and duration of the inflammatory cascade.

Table 1: Effect of this compound on Cytokine Production

| Cytokine | Effect of this compound | Mechanism | Reference |

| Interleukin-2 (IL-2) | Inhibition | Suppresses gene expression, reducing T-lymphocyte proliferation and activation. | patsnap.comhmdb.ca |

| Interferon-gamma (IFN-γ) | Inhibition | Decreases the number of IFN-γ-producing Th1 cells and inhibits gene expression. | arvojournals.orgarvojournals.orgsemanticscholar.orgresearchgate.net |

Inhibition of Inflammatory Cell Infiltration and Chemotaxis

A key component of the anti-inflammatory action of this compound is its ability to inhibit the migration and accumulation of inflammatory cells at the site of inflammation. medex.com.bdwikipedia.org This process, known as inflammatory cell infiltration and chemotaxis, is a critical step in the inflammatory response.

This compound achieves this inhibition through several mechanisms:

Decreased Leukocyte Migration: Corticosteroids, including prednisolone, reduce the migration of leukocytes, such as neutrophils and macrophages, from the bloodstream into inflamed tissues. medex.com.bdwikipedia.orgdrugbank.comnih.gov This is a short-term effect that contributes to the rapid reduction of inflammation. drugbank.com

Inhibition of Chemotactic Factors: The drug inhibits the production and activity of chemotactic factors, which are chemical signals that attract inflammatory cells to a specific location. patsnap.com By reducing these signals, this compound decreases the recruitment of additional immune cells to the site of injury or infection. patsnap.com

Modulation of Cellular Adhesion Molecules (CAMs): Research indicates that prednisolone can decrease the expression of CAMs, such as P-selectin and ICAM-1, on blood vessels. nih.gov It also reduces the expression of L-selectin and ICAM-1 on mononuclear cells. nih.gov These adhesion molecules are essential for the process of leukocytes adhering to the blood vessel walls before migrating into the surrounding tissue. By downregulating CAMs, prednisolone hinders the ability of inflammatory cells to exit the circulation and infiltrate the tissue. nih.gov

Experimental studies have provided evidence for the effectiveness of this compound in suppressing inflammatory cell infiltration. For instance, in a study on dystrophin-deficient skeletal muscle, prednisolone treatment significantly reduced the number of macrophages, CD4+ T-cells, and CD8+ T-cells. nih.gov Another study using an experimental model of corneal inflammation demonstrated that topical administration of this compound effectively suppressed the invasion of polymorphonuclear leukocytes. arvojournals.orgarvojournals.orgarvojournals.org

Table 2: Research Findings on this compound's Inhibition of Cell Infiltration

| Study Focus | Model | Key Findings | Reference |

| Dystrophin-deficient skeletal muscle | mdx mice | Reduced macrophages, CD4+ T-cells, CD8+ T-cells, and eosinophils. Decreased vascular P-selectin and ICAM-1 expression. | nih.gov |

| Corneal inflammation | Rabbit model with clove oil-induced inflammation | This compound 1.0% ophthalmic suspension was more effective than prednisolone phosphate (B84403) 1.0% in suppressing polymorphonuclear leukocyte infiltration. | arvojournals.orgarvojournals.org |

| Corneal inflammation | Rabbit model | This compound 1.0% produced the greatest mean reduction in polymorphonuclear leukocytic infiltration in corneas with and without intact epithelium. | arvojournals.org |

Non Clinical Pharmacokinetics and Biotransformation of Prednisolone Acetate

Prodrug Hydrolysis and Prednisolone (B192156) Formation

Prednisolone acetate (B1210297) is a synthetic glucocorticoid that functions as a prodrug. drugbank.comwikipedia.org It is an esterified form of prednisolone, where an acetate group is attached to the prednisolone molecule via an ester bond. drugbank.comkingston.ac.uk This structural modification renders the compound more lipophilic, which can enhance its permeation across biological membranes like the cornea. kingston.ac.uk For the compound to exert its therapeutic effect, it must first undergo hydrolysis to its biologically active metabolite, prednisolone. drugbank.comwikipedia.org

This conversion is facilitated by esterase enzymes present in various tissues and fluids. nih.govkuleuven.be Studies using purified carboxylesterase have demonstrated the rapid degradation of prednisolone acetate. kuleuven.be In preclinical models of topical ophthalmic administration, this hydrolysis occurs extensively. nih.govhres.ca For instance, in dogs, while this compound is the administered compound, the active prednisolone metabolite accounts for a significant portion of the total drug concentration in both tears and, more substantially, in plasma, indicating greater hydrolysis in the blood compared to the tear compartment. nih.govresearchgate.net Research in rabbits following ocular administration also shows that this compound is extensively converted into prednisolone within the aqueous humor, vitreous humor, and plasma. hres.caabbvie.ca

The process of converting the inactive prodrug to the active metabolite is a critical first step in its pharmacokinetic profile. pharmgkb.org The efficiency of this hydrolysis can influence the bioavailability of the active prednisolone at the target site.

Summary of this compound Hydrolysis

| Process | Description | Key Enzymes | Significance |

|---|---|---|---|

| Prodrug Activation | This compound is hydrolyzed to its active form, prednisolone. drugbank.com | Esterases nih.govkuleuven.be | Essential for therapeutic activity. |

| Location of Hydrolysis (Ocular) | Occurs in ocular tissues (e.g., cornea, anterior uvea) and blood. nih.govhres.ca | Tissue and plasma esterases. | Delivers the active drug to the site of action and systemic circulation. |

| Chemical Reaction | Cleavage of the ester bond between prednisolone and the acetate group. drugbank.com | Carboxylesterase kuleuven.be | Releases the active prednisolone molecule. |

Absorption and Distribution Studies in Preclinical Models

Following administration, this compound is absorbed and converted to prednisolone, which then distributes throughout the body. Preclinical studies in various animal models have characterized this process.

In rabbits, after a single topical ocular dose of a 1% this compound suspension, the compound was rapidly absorbed into the aqueous humor, vitreous humor, and plasma, with peak aqueous humor concentrations observed within one hour. hres.caabbvie.ca The resulting concentrations of prednisolone were notably lower in the vitreous humor than in the aqueous humor. hres.caabbvie.ca

Studies in healthy dogs receiving topical ophthalmic applications of 1% this compound four times daily demonstrated systemic absorption, with plasma prednisolone concentrations ranging from 3.9 to 34.0 ng/mL shortly after administration. avma.org Another study in dogs found a median plasma prednisolone concentration of 24.80 ng/mL over a 14-day treatment period. avma.org

Once in the systemic circulation, the active metabolite, prednisolone, exhibits significant protein binding, ranging from 70-90% in plasma. drugbank.com The volume of distribution for prednisolone has been reported as 0.22 to 0.7 L/kg. drugbank.comnih.gov Following intravenous administration in animal models, high concentrations of the drug are found in the kidneys, liver, spleen, and small intestine. nih.gov

Pharmacokinetic Parameters of Prednisolone (from this compound) in Preclinical Models

| Parameter | Value | Animal Model / Condition | Source |

|---|---|---|---|

| Tmax (Aqueous Humor) | 30-45 minutes | Rabbit, topical ocular | medicines.org.uk |

| Tmax (Oral) | 1-2 hours | Equivalent to 15mg prednisolone | drugbank.comnih.gov |

| Plasma Concentration | 6.20 to 74.00 ng/mL | Dog, topical ocular | avma.org |

| Volume of Distribution (Vd) | 0.22 - 0.7 L/kg | General | drugbank.comnih.gov |

| Plasma Protein Binding | 70-90% | General | drugbank.com |

Metabolic Pathways and Metabolite Profiling (e.g., Glucuronide Conjugates, Sulfates)

The biotransformation of prednisolone, the active metabolite of this compound, is extensive and involves multiple pathways. The metabolism is primarily hepatic and includes both phase I and phase II reactions.

A key metabolic step is the reversible conversion between prednisolone and prednisone (B1679067), mediated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. 11β-HSD1 primarily converts the inactive prednisone to the active prednisolone, while 11β-HSD2 inactivates prednisolone by converting it back to prednisone.

Phase I metabolism of prednisolone also involves hydroxylation and reduction reactions. pharmgkb.org Cytochrome P450 enzymes, particularly CYP3A4, are involved in these transformations, leading to metabolites such as 6α-hydroxyprednisolone and 6β-hydroxyprednisolone. pharmgkb.org Other significant metabolites are formed through the reduction of the C20 ketone, resulting in 20α-dihydroprednisolone and 20β-dihydroprednisolone. pharmgkb.org Fungal biotransformation studies have also identified hydroxylated products, such as 20β-hydroxyprednisolone.

Following phase I reactions, the metabolites, as well as the parent compound, undergo phase II conjugation. This involves the attachment of polar molecules to make the compounds more water-soluble for easier excretion. The primary conjugation reactions for prednisolone and its metabolites are the formation of glucuronide and sulfate (B86663) conjugates. nih.gov The study of steroid metabolism has shown that conjugates can account for a large percentage of excreted urinary metabolites. These conjugated metabolites, including mono-sulfated, mono-glucuronylated, and some bis-sulfated forms, are the final products before elimination. nih.gov

Major Metabolites of Prednisolone

| Metabolite | Metabolic Pathway | Enzyme Family (if known) |

|---|---|---|

| Prednisone | Reversible oxidation | 11β-HSD |

| 6α-hydroxy-prednisolone | Hydroxylation | CYP3A4 pharmgkb.org |

| 6β-hydroxy-prednisolone | Hydroxylation | CYP3A4 pharmgkb.org |

| 20α-dihydro-prednisolone | Reduction | - |

| 20β-dihydro-prednisolone | Reduction | - |

| Glucuronide Conjugates | Glucuronidation (Phase II) | - |

| Sulfate Conjugates | Sulfation (Phase II) | - |

Excretion Pathways in Animal Models

The elimination of prednisolone and its metabolites from the body occurs primarily through renal excretion. wikipedia.org In animal models, the metabolites, which have been made more water-soluble through conjugation with sulfates and glucuronides, are excreted in the urine. nih.gov Studies have shown that a high percentage of the drug is eliminated via this pathway.

In a study involving finishing bulls and cows treated with this compound, the urinary excretion profile showed the presence of prednisolone, 20β-dihydroprednisolone, and prednisone. These findings confirm that urine is the main route of elimination for the parent drug and its key metabolites in cattle.

While the vast majority of the drug is cleared by the kidneys, trace amounts of prednisone and its metabolites may also be excreted in the bile. nih.gov Preclinical animal models are considered valuable for elucidating the elimination routes of drugs, and studies have shown that drugs with high urinary excretion in animals are likely to have a similar profile in humans.

Excretion Profile in Animal Models

| Excretion Route | Primary Form of Excreted Compound | Animal Model | Key Findings |

|---|---|---|---|

| Urine (Primary) | Glucuronide and sulfate conjugates of prednisolone and its metabolites. nih.gov | General, Cattle | Over 98% of prednisolone is eliminated in the urine. |

| Bile (Minor) | Trace amounts of prednisone and its metabolites. nih.gov | General | Represents a minor pathway of elimination. |

Advanced Methodologies in Prednisolone Acetate Research

Analytical Techniques for Quantification and Characterization

The accurate measurement and characterization of prednisolone (B192156) acetate (B1210297) in various matrices, from active pharmaceutical ingredients to biological fluids, rely on a suite of powerful analytical techniques. These methods are essential for quality control, metabolic studies, and ensuring the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of prednisolone and its esters. A significant challenge in HPLC is separating prednisolone from its structurally similar related substance, hydrocortisone (B1673445), which differs only by a double bond at the C-1 position. Researchers have developed improved, stability-indicating reversed-phase HPLC (RP-HPLC) methods for routine quality control analysis. One optimized method utilizes a Phenomenex Gemini C18 column with a gradient mobile phase composed of acetonitrile, tetrahydrofuran, and water, with UV detection at 254 nm. This approach successfully achieves baseline separation between prednisolone and its critical impurities.

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (less than 2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. The transition from HPLC to UPLC can drastically reduce analytical run times. For instance, in the screening of corticosteroids, a UPLC method reduced the analysis time from 26 minutes to just 5 minutes, representing a five-fold increase in throughput without compromising chromatographic separation. This efficiency makes UPLC a highly valuable tool in high-throughput screening environments, such as in doping control analysis.

| Technique | Column Example | Mobile Phase Component | Detection Wavelength | Key Finding |

|---|---|---|---|---|

| RP-HPLC | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) | Acetonitrile/Tetrahydrofuran/Water | 254 nm | Achieved baseline separation of prednisolone from hydrocortisone. |

| UPLC-MS/MS | Not Specified | Not Specified | Mass Spectrometry Detection | Reduced corticosteroid screening time from 26 min (HPLC) to 5 min. |

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of corticosteroids. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized for its high sensitivity and selectivity, making it a gold-standard assay for quantifying synthetic glucocorticoids in biological fluids like serum, plasma, and urine. This technique is crucial for pharmacokinetic studies and identifying metabolites.

The use of LC-MS/MS has enabled a more extensive understanding of prednisolone metabolism. Research has successfully identified numerous metabolites in human urine, including prednisone (B1679067) (which is both a prodrug and a metabolite), 20α- and 20β-dihydroprednisolone, and 6β-hydroxy-prednisolone. The enhanced capabilities of modern MS technologies, such as Quadrupole Time-of-Flight (Q-TOF) and other high-resolution mass spectrometry (HRMS) instruments, allow for the detection and structural elucidation of previously undescribed metabolites, providing a more complete picture of the compound's metabolic pathways.

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of prednisolone acetate, particularly in pharmaceutical dosage forms. The method is based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax). For this compound, the λmax is consistently identified at approximately 243 nm in solvents like methanol.

These spectrophotometric methods are often developed for the simultaneous determination of this compound in combination with other drugs, such as ofloxacin (B1677185) or moxifloxacin, in eye drop formulations. By using simultaneous equation or Q-absorbance ratio methods, analysts can quantify each component in the mixture without prior separation. These methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure they are accurate and precise for routine quality control applications.

| Co-formulated Drug | This compound λmax | Solvent | Linearity Range (this compound) | Reference |

|---|---|---|---|---|

| Moxifloxacin | 243 nm | Methanol | 5-35 µg/ml | |

| Ofloxacin | 243 nm | Methanol | 5-17 µg/ml | |

| Gatifloxacin | 242 nm | Methanol | 2-10 µg/ml |

Mass Spectrometry (MS) Applications (LC-MS/MS, LC-HRMS, Q-TOF)

Computational and In Silico Approaches

In silico methodologies have emerged as powerful tools in drug research, allowing for the prediction of molecular interactions and pharmacokinetic profiles before extensive laboratory work is undertaken. These computational approaches accelerate the research process by modeling the behavior of compounds like this compound at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, the primary target is the glucocorticoid receptor (GR). In one study, molecular docking was performed with 152 derivatives of this compound against the glucocorticoid receptor (PDB ID: 6DXK) using CRESSET Flare software. The results showed that this compound (referred to as Pred forte in the study) exhibited a strong binding affinity with a docking score of -10.004 and formed a key hydrogen bond interaction with the amino acid residue ARG 611 of the receptor. Such studies are vital for understanding the structural basis of the anti-inflammatory action and for designing new derivatives with potentially enhanced binding affinity.

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Web-based software such as SwissADME and admetSAR can be used to evaluate these crucial parameters for compounds like this compound. In silico studies have shown that this compound and its derivatives generally possess properties favorable for a drug candidate, such as molecular sizes under 500 Da and lipophilicity scores (logP) below 5, which are good indicators for ocular permeability. Toxicity predictions using these tools indicated that the tested compounds were not associated with Ames mutagenesis, carcinogenicity, or eye irritation in the computational models. These ADMET predictions provide essential information about a compound's likely pharmacokinetic and toxicological profile, guiding further development and helping to prioritize candidates for clinical trials.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions at an atomic level. In the context of this compound, MD simulations provide valuable insights into its conformational flexibility and how it interacts with biological systems, such as receptors and membranes.

Researchers have employed MD simulations to investigate the conformational changes of proteins, like the glucocorticoid receptor (GR), upon binding with different ligands, including prednisolone. These simulations, often conducted over microseconds, help in understanding the allosteric effects and conformational dynamics of the ligand-binding domain. For instance, studies have explored how the binding of various agonists, including a derivative of prednisolone, induces distinct conformations in cofactors, which can correlate with the ligand's efficacy. The process typically involves setting up a system with the protein-ligand complex in a simulated physiological environment, followed by energy minimization and equilibration. The production runs, extending to nanoseconds or microseconds, allow for the analysis of trajectories to understand the stability and fluctuations of the complex.

Formulation and Drug Delivery System Research (Preclinical Development)

The poor water solubility of this compound presents a significant challenge for its formulation, particularly for ophthalmic delivery. Consequently, extensive research has focused on developing advanced drug delivery systems to enhance its solubility, bioavailability, and therapeutic efficacy.

Nanoparticle-based delivery systems have emerged as a promising approach to improve the ocular delivery of this compound. Among these, chitosan-based nanoparticles have gained considerable attention due to chitosan's biocompatibility, biodegradability, and mucoadhesive properties.

A notable example involves the use of chitosan-deoxycholate self-assembled nanoparticles. These nanoparticles are formed through the ionic gelation technique, where the cationic chitosan (B1678972) interacts with the anionic sodium deoxycholate. This self-assembly process can encapsulate hydrophobic drugs like this compound within the nanoparticle's core. Research has shown that the particle size of these nanoparticles can be optimized by adjusting the ratio of chitosan to sodium deoxycholate and by incorporating stabilizing agents like polyvinyl alcohol (PVA). For instance, decreasing the chitosan-sodium deoxycholate ratio and adding PVA has been shown to reduce the mean particle size significantly. These nanoparticle formulations have demonstrated enhanced anti-inflammatory effects compared to conventional formulations. Other research has explored solid lipid nanoparticles (SLNs) prepared by high-pressure homogenization for ocular delivery of this compound.

Liposomes, which are vesicular structures composed of lipid bilayers, offer another effective strategy for delivering this compound, particularly to the eye. They can encapsulate both hydrophilic and lipophilic drugs, improve drug stability, and enhance corneal penetration.

The encapsulation of this compound in liposomes has been shown to improve its bioavailability. The characteristics of the liposomal formulation, such as the type of lipids used (e.g., dipalmitoyl phosphatidylcholine and cholesterol) and the surface charge, can significantly influence the encapsulation efficiency and drug release profile. For example, multilamellar liposomes with a negative charge have been reported to achieve maximal drug encapsulation. Furthermore, the surface charge of liposomes can affect their interaction with the cornea; positively charged liposomes have shown greater activity compared to neutral or negatively charged ones. The size of the liposomes is another critical factor, with smaller, unilamellar vesicles demonstrating enhanced drug permeation across the cornea.

Microemulsions are clear, thermodynamically stable systems of oil, water, surfactant, and a cosurfactant, capable of solubilizing poorly water-soluble drugs like this compound. These formulations can enhance drug solubility, stability, and permeability across biological membranes.

For ophthalmic use, this compound has been formulated into microemulsions using components like oleic acid and isopropyl myristate as the oil phase, Tween 80 as the surfactant, and a combination of propylene (B89431) glycol and ethanol (B145695) as the cosurfactant. These microemulsions have been shown to have a small particle size and provide higher permeability compared to commercial eye drop suspensions. To further enhance precorneal residence time and control drug release, these microemulsions can be incorporated into a gel base, often using a gelling agent like Carbopol 934. This microemulsion-loaded gel formulation has demonstrated sustained drug release and increased drug flow through the cornea compared to conventional ointments.

Controlled release systems aim to deliver drugs at a predetermined rate over a specified period, which is particularly beneficial for chronic conditions requiring long-term treatment. A novel approach for the ocular delivery of this compound involves the use of molecularly imprinted hydrogel contact lenses.

Molecular imprinting is a technique used to create template-specific recognition sites within a polymer matrix. In the context of contact lenses, this involves polymerizing a hydrogel material, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), in the presence of the drug molecule (the template). The inclusion of a functional monomer, like methacrylic acid (MAA), can enhance the loading capacity and control the release of this compound. Research has demonstrated that by adjusting the ratio of the functional monomer to the drug, a high degree of control over the release rate can be achieved. These imprinted lenses can sustain the release of this compound for extended periods, potentially improving patient compliance and therapeutic efficacy compared to conventional eye drops.

The development of novel formulations for this compound necessitates a thorough characterization to ensure their quality, stability, and performance. Key characterization parameters include:

Particle Size and Polydispersity Index (PDI): These are critical for nanoparticle, liposome, and microemulsion formulations as they influence stability, bioavailability, and ocular irritation. Dynamic light scattering is a common technique for these measurements. For instance, optimized microemulsion formulations have reported particle sizes as low as 10.18 nm with a PDI of 0.2216, indicating a uniform and narrow size distribution. Chitosan-based nanoparticles have shown particle sizes ranging from 321 nm to 976 nm, which can be reduced by adding stabilizers. Liposomal formulations have reported mean vesicle sizes around 112.4 nm.

Zeta Potential: This parameter measures the surface charge of particles and is an indicator of the stability of colloidal dispersions. A higher absolute zeta potential value generally indicates greater stability. For example, this compound microemulsions have reported zeta potentials of -25.91 mV and -43 mV.

Encapsulation Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of drug successfully incorporated into the delivery system. High EE and DL are desirable to maximize the therapeutic effect and minimize the required dose. For PLGA nanoparticles, entrapment efficiencies of up to 92.3% have been reported for this compound. Liposomal formulations have achieved encapsulation efficiencies of around 86%.

In Vitro Release: This test evaluates the rate and extent of drug release from the formulation under controlled conditions, often using a dialysis membrane or Franz diffusion cell. Studies have shown sustained release of this compound from various formulations, with microemulsion-loaded gels releasing up to 97.51% of the drug over 8 hours. Molecularly imprinted contact lenses have demonstrated the ability to sustain release for up to 48 hours.

Ex Vivo Permeation: This study uses excised biological tissues, such as the cornea, to assess the permeation of the drug from the formulation. These studies have confirmed that novel formulations like microemulsion-loaded gels and liposomes can significantly increase the permeation of this compound through the cornea compared to conventional formulations.

Below are tables summarizing the characterization data for different this compound formulations:

Table 1: Characterization of this compound Microemulsion Formulations

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Content (%) | In Vitro Release | Ex Vivo Permeation |

| Optimized Microemulsion (F9) | 10.18 | 0.2216 | -25.91 | 100 ± 0.16 | - | Higher than marketed suspension |

| Microemulsion (ME6) | 295 | 0.103 | -43 | >95 | Highest release among tested formulations | - |

| Microemulsion-Loaded Gel (G2) | - | - | - | 99.76 | 97.51% in 8 hours | Two-fold increase vs. ointment |

Table 2: Characterization of this compound Nanoparticle and Liposomal Formulations

| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release | Ex Vivo Permeation |

| Chitosan-Deoxycholate Nanoparticles | 321 - 976 | - | Two-fold increase in 24 hours | - |

| PLGA Nanoparticles | - | 92.3 | Zero-order kinetics | Sustained release |

| Liposomes | 112.4 ± 3.1 | ~86 | - | Significant increase vs. marketed formulation |

In Vitro and in Vivo Mechanistic Studies in Animal Models

Investigations on Specific Cellular Signaling Pathways

PI3K/AKT/GSK3β/β-Catenin Signaling Pathway Modulation

Prednisolone (B192156) acetate (B1210297) has been shown to directly influence the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase-3β (GSK3β)/β-catenin signaling pathway. Research in mouse models of glucocorticoid-induced osteoporosis (GIOP) demonstrates that prednisolone acetate promotes the apoptosis of osteocytes by inhibiting this specific pathway. This inhibitory action is linked to the increased expression of Notum, an α/β hydrolase, which in turn suppresses the PI3K/AKT/GSK3β/β-catenin cascade. Studies using other glucocorticoids like dexamethasone (B1670325) further support this, showing a decrease in the phosphorylation of both AKT at the Ser473 site and GSK3β at the Ser9 site, which is an integral part of this pathway's regulation. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism of glucocorticoid action.

Table 1: Effect of this compound on PI3K/AKT/GSK3β/β-Catenin Pathway Components

| Pathway Component | Observed Effect of this compound | Research Model | Citation |

| Notum | Promotes expression | In vitro / In vivo (mice) | |

| PI3K/AKT | Inhibits pathway / Decreases phosphorylation | In vitro / In vivo (mice) | |

| GSK3β | Decreases phosphorylation (at Ser9) | In vitro | |

| β-catenin | Suppressed activity due to upstream inhibition | In vitro / In vivo (mice) |

Wnt/β-Catenin and ERK Signaling Pathway Interactions

The influence of this compound extends to the Wnt/β-catenin and Extracellular signal-regulated kinase (ERK) signaling pathways. The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its interaction with the ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, forms a complex regulatory network. The Wnt and ERK pathways can activate each other; for instance, Wnt signaling can lead to ERK activation, and ERK signaling can stabilize β-catenin by inhibiting GSK3β. Glucocorticoids can interfere with this cross-talk. By modulating FoxO transcription factors, which compete with TCF/LEF for binding to β-catenin, glucocorticoids can prevent the activation of Wnt target genes. Furthermore, the PI3K/Akt pathway, which is inhibited by prednisolone, is known to be an essential player in the Wnt/β-catenin signaling pathway, with GSK3β acting as a critical interconnecting node.

Regulation of Intracellular Reactive Oxygen Species (ROS)

This compound directly regulates the production of intracellular reactive oxygen species (ROS). In vitro studies on human platelets have demonstrated that prednisolone can concentration-dependently reduce PMA-induced ROS production. This inhibitory effect on ROS was found to occur even in the presence of a glucocorticoid receptor inhibitor, suggesting a direct action. Conversely, other studies in human corneal epithelial cells have shown that prednisolone can increase mitochondrial ROS (mtROS) levels in a concentration-dependent manner, an effect that was negated by a glucocorticoid receptor antagonist. This suggests that the impact of prednisolone on ROS can be cell-type specific. The regulation of ROS is a significant aspect of the anti-inflammatory effects of glucocorticoids, as ROS are key signaling molecules in inflammatory processes.

Orchestration of Notch Signaling Pathway

This compound is an orally active inhibitor of the Notch signaling pathway. In vivo studies in rat models of experimental autoimmune uveitis (EAU) have shown that this compound reduces ocular inflammation by orchestrating this pathway. Treatment with this compound was found to inhibit the activation of the Notch signaling pathway, leading to a decrease in Th1 and Th17 cell differentiation and restoring the crucial Th1/Th2 and Th17/Treg immune balance. The mechanism involves inhibiting the activation of key molecules in the pathway, such as Notch1, Notch2, Dll4, and Rbpj. This modulation of the Notch pathway is a key component of the compound's immunoregulatory and anti-inflammatory effects.

Table 2: Modulation of Notch Signaling in EAU Rat Model by this compound

| Target Molecule/Cell Type | Effect of this compound Treatment | Citation |

| Notch Signaling Pathway | Inhibition of activation | |

| Th1 Cells | Decreased frequency | |

| Th17 Cells | Decreased frequency | |

| Th2 Cells | Increased frequency | |

| Treg Cells | Increased frequency |

Gene Expression Profiling and Proteomic Analysis

Microarray and Quantitative RT-PCR Studies (e.g., Trabecular Meshwork Gene Expression Changes)

Gene expression profiling using microarray and quantitative real-time PCR (qRT-PCR) has provided significant insights into the molecular effects of this compound. A notable example is the study of steroid-induced intraocular pressure elevation in bovine trabecular meshwork (TM). In this model, uniocular treatment with this compound for six weeks led to significant alterations in gene expression.

Microarray analysis revealed that the expression of 258 genes was upregulated, while 187 genes were downregulated in the treated TM. These differentially expressed genes code for a wide array of proteins, including:

Cytoskeletal proteins

Enzymes

Growth and transcription factors

Extracellular matrix proteins

Immune response proteins

In another in vitro model using cultured monkey trabecular meshwork cells, this compound was shown to elicit a dose-dependent increase in the expression of myocilin (MYOC) mRNA and protein. These studies highlight the utility of gene expression analysis in mapping the molecular consequences of this compound administration in specific tissues.

Table 3: Summary of Gene Expression Changes in Bovine Trabecular Meshwork

| Analysis Method | Findings | Citation |

| Microarray | 258 genes upregulated | |

| 187 genes downregulated | ||

| Quantitative RT-PCR | Confirmed differential expression of selected up- and down-regulated genes |

Proteomic analysis provides a complementary view of the cellular response to this compound. Tandem mass tag (TMT) quantitative proteomics has been used to identify differentially expressed proteins following drug exposure. In one study, molecular docking analyses identified this compound as a compound that could match with common differentially expressed proteins involved in processes like myocardial contraction, energy metabolism, apoptosis, and oxidative stress. Furthermore, immunoblotting has been used to confirm that changes in gene expression, such as those observed in the trabecular meshwork, translate into corresponding changes at the protein level. These proteomic approaches are crucial for understanding the functional consequences of the genetic changes induced by this compound.

Immunoblotting and Protein Expression Analysis

Immunoblotting, or Western blotting, is a key technique used to detect and quantify specific proteins in a sample. In studies involving this compound, this method has been employed to understand its effect on protein expression in various tissues.

In a study on bovine trabecular meshwork (TM) cells, immunoblotting was used to verify changes in protein expression following treatment with this compound. The expression of Chondromodulin (ChM) was found to be increased, while Glycoprotein NMB (GPNMB) expression was decreased in the TM of eyes treated with this compound compared to controls. These protein expression changes correlated with the gene expression changes observed through microarray analysis. Another study utilized Western blot analysis to examine the dose-response effect of this compound on the intracellular expression and secretion of myocilin, collagen IV, and fibronectin in 3D human trabecular meshwork (HTM) cultures.

For accurate quantitative analysis in Western blotting, it is crucial to ensure that the signal intensity is within the linear range for both the target protein and the loading control. Normalization strategies, such as using total protein or housekeeping proteins like tubulin, actin, or GAPDH, are employed to account for variability in sample loading and transfer. The choice of detection method, such as chemiluminescence or fluorescence, can also impact the quantitative capabilities of the assay, with fluorescence allowing for multiplexing and the simultaneous detection of multiple proteins.

Cellular Response Studies

Glucocorticoid-induced osteoporosis (GIOP) is characterized by a reduction in bone formation, which is largely attributed to the increased apoptosis of osteoblasts and osteocytes. Studies have demonstrated that prednisolone treatment induces apoptosis in both osteoblasts and osteocytes, leading to decreased bone formation. The apoptosis of mature osteocytes is a primary factor causing damage to the microstructure of cortical bone in GIOP.

Research has shown that glucocorticoid excess leads to the death and dysfunction of osteocytes, which precedes the subsequent bone fragility. In mouse models of GIOP, this compound administration resulted in an increased number of empty osteocyte lacunae and TUNEL-stained apoptotic osteocytes. Mechanistically, it has been proposed that prednisolone promotes osteocyte apoptosis by increasing the expression of Notum, an inhibitor of the Wnt signaling pathway, and by inhibiting the PI3K/AKT/GSK3β/β-catenin pathway. Knocking down Notum expression has been shown to partially rescue osteocytes from apoptosis induced by prednisolone. Glucocorticoids are also known to activate Caspase-3, a key executioner of apoptosis, through various signaling pathways.

This compound has been shown to modulate the balance of T-helper (Th) cell subsets, which plays a crucial role in immune-mediated diseases. Specifically, it influences the homeostasis between Th1/Th2 and Th17/Treg cells.

In experimental autoimmune uveitis (EAU) in rats, this compound treatment was found to restore the Th1/Th2 and Th17/Treg immune homeostasis. It achieved this by decreasing the frequencies of pro-inflammatory Th1 and Th17 cells while increasing the frequencies of anti-inflammatory Th2 and regulatory T (Treg) cells. This modulation of T-cell differentiation is thought to be mediated through the inhibition of the Notch signaling pathway.

Studies in other contexts have also highlighted the influence of prednisone (B1679067) on T-cell balance. In erosive oral lichen planus, prednisone acetate treatment led to a significant decrease in salivary levels of the Th1 cytokine IFN-γ and a reduction in the IFN-γ/IL-4 ratio, suggesting a shift from a Th1 to a Th2 dominant response. Similarly, in the context of pregnancy, prednisone has been shown to induce the differentiation of decidual immune cells into Treg cells while inhibiting their differentiation into Th17 cells, thereby promoting immunological homeostasis. This effect was associated with the upregulation of STAT5 and FOXP3, and a decrease in IL-17A secretion and an increase in IL-10 secretion. The imbalance between Treg, Th1, and Th2 cells is also implicated in childhood nephrotic syndrome, where a greater ratio of Tregs to Th1 and Th2 cells is associated with steroid sensitivity.

Some studies suggest that glucocorticoids can influence the Th1/Th2 balance by interfering with the T-cell receptor signaling pathway.

Table 1: Effect of this compound on T-Cell Subsets in EAU Rats An interactive data table will be available in the future.

| Cell Type | Effect of this compound | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Th1 | Decreased | Notch | , , |

| Th2 | Increased | Notch | , , |

| Th17 | Decreased | Notch | , , |

| Treg | Increased | Notch | , , |

Osteocyte Apoptosis Modulation in Glucocorticoid-Induced Conditions

Animal Model Applications for Mechanistic Elucidation

Experimental autoimmune uveitis (EAU) is a well-established animal model for studying human autoimmune uveitis. This model has been instrumental in elucidating the mechanisms of action of this compound in treating this sight-threatening inflammatory eye disease.

In EAU models, systemic administration of prednisone acetate has been shown to significantly alleviate ocular inflammation. Mechanistic studies using EAU in rats have revealed that this compound exerts its therapeutic effects by modulating the immune response. Specifically, it has been demonstrated to restore the balance between different T-helper cell subsets, namely Th1/Th2 and Th17/Treg cells. The treatment leads to a decrease in the pro-inflammatory Th1 and Th17 cells and an increase in the anti-inflammatory Th2 and Treg cells. This immunomodulatory effect is linked to the inhibition of the Notch signaling pathway.

Furthermore, single-cell transcriptional analysis of prednisone-treated EAU mice has provided a detailed immune cell atlas, showing that prednisone can partially reverse the global activation of immune cells seen in EAU. This includes changes in cell composition, gene expression, and transcription factor regulation.

Animal models of glucocorticoid-induced osteoporosis (GIOP) are crucial for understanding the pathophysiology of this common secondary cause of osteoporosis and for evaluating potential therapeutic interventions. this compound is often used to induce the GIOP phenotype in these models.

Studies in growing rats have shown that prednisone treatment leads to a dose-dependent decrease in various bone parameters, including serum biomarkers, biomechanical strength, and bone formation and resorption rates in both tibial and femoral trabecular bone. Interestingly, significant bone loss was observed in the femoral cortical bone, but not in the trabecular bone of these growing animals.

A key mechanism underlying GIOP is the increased apoptosis of osteoblasts and osteocytes. In mouse models, prednisolone administration has been shown to induce osteocyte apoptosis, leading to a reduction in bone formation. Mechanistic studies have pointed to the role of the Wnt signaling pathway inhibitor, Notum, in this process. Prednisolone was found to promote Notum expression and inhibit the PI3K/AKT/GSK3β/β-catenin pathway, leading to osteocyte apoptosis. Glucocorticoids also inhibit bone formation by suppressing the differentiation of mesenchymal stem cells towards the osteoblastic lineage and promoting their differentiation towards adipocytes. They also directly and indirectly inhibit the function of mature osteoblasts.

Table 2: Summary of this compound Effects in GIOP Animal Models An interactive data table will be available in the future.

| Parameter | Effect of this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| Bone Formation | Decreased | Increased osteocyte/osteoblast apoptosis, Inhibition of osteoblast differentiation | , , |

| Osteocyte Apoptosis | Increased | Upregulation of Notum, Inhibition of PI3K/AKT/GSK3β/β-catenin pathway | |

| Bone Resorption | Initially Increased | Upregulation of RANKL | , |

| Bone Mineral Density | Decreased | Imbalance in bone remodeling | , |

Structure Activity Relationship Sar of Prednisolone Acetate and Analogs

Impact of Functional Group Substitutions on Biological Activity and Pharmacokinetics

The structure-activity relationship (SAR) of corticosteroids is a well-studied field, aiming to enhance therapeutic efficacy while minimizing adverse effects. Key structural modifications influence both the pharmacodynamic and pharmacokinetic profiles of the drug.

Esterification at the C21-hydroxyl group is a common strategy to modify the physicochemical properties of corticosteroids. In prednisolone (B192156) acetate (B1210297), the addition of the acetate group at the C21 position creates an ester. This modification increases the lipophilicity of the molecule compared to its parent compound, prednisolone. Prednisolone acetate itself is a prodrug that undergoes hydrolysis by esterase enzymes in the body to release the active metabolite, prednisolone. The pharmacokinetic profile of this compound is largely comparable to that of an equivalent dose of prednisolone.

Research has shown that various substitutions on the steroid backbone significantly affect biological activity:

1,2-Double Bond (Δ¹): The introduction of a double bond between C1 and C2, which converts hydrocortisone (B1673445) to prednisolone, enhances glucocorticoid potency and slightly reduces mineralocorticoid activity.

11-Hydroxyl Group: An 11β-hydroxyl group is crucial for glucocorticoid activity. Its corresponding 11-keto analog (like prednisone) is inactive and must be metabolically reduced to the 11β-hydroxy form (prednisolone) to exert its effects. The substitution of the keto group at C11 with a hydroxyl group enhances the molecule's ability to cross cellular membranes, thereby increasing the bioavailability of prednisolone compared to prednisone (B1679067).

6α-Methylation: Adding a methyl group at the C6α position, as seen in methylprednisolone (B1676475), increases glucocorticoid potency. This substitution also increases the motional degrees of freedom of the molecule, which is correlated with increased bioactivity.

9α-Fluorination: The introduction of a fluorine atom at the 9α position significantly boosts both glucocorticoid and mineralocorticoid activity, likely due to its electron-withdrawing effect on the nearby 11β-hydroxyl group.

16-Position Substitutions: Methyl or hydroxyl groups at C16 can nearly eliminate mineralocorticoid activity while maintaining or increasing anti-inflammatory potency.

In-silico studies and solid-state NMR analysis have revealed a correlation between the molecular dynamics and the biological activity of glucocorticoids. Increased molecular flexibility, as measured by shorter spin-lattice relaxation times, is associated with higher potency. The bioavailability and efficacy of the glucocorticoids are shown to increase in the order of prednisone < prednisolone < this compound < methylprednisolone < methylthis compound.

Table 1: Effect of Functional Group Substitutions on Glucocorticoid Properties

| Functional Group/Modification | Position | Impact on Activity/Pharmacokinetics | Example Compound(s) |

|---|---|---|---|

| Double Bond | C1-C2 | Increases glucocorticoid potency, reduces mineralocorticoid activity. | Prednisolone, Prednisone |

| Hydroxyl Group | C11-β | Essential for activity; increases bioavailability compared to C11-keto. | Prednisolone, Methylprednisolone |

| Keto Group | C11 | Inactive form; requires metabolic conversion to C11-β-OH. | Prednisone |

| Acetate Ester | C21 | Increases lipophilicity; acts as a prodrug, releasing the active parent compound. | This compound |

| Methyl Group | C6-α | Increases glucocorticoid potency and bioactivity. | Methylprednisolone |

| Fluorine Atom | C9-α | Potentiates both glucocorticoid and mineralocorticoid activity. | Dexamethasone (B1670325), Fludrocortisone |

Comparative Analysis with Other Glucocorticoids (e.g., Prednisolone, Prednisone, Methylthis compound)

A comparative analysis of this compound with its analogs highlights the structural nuances that determine their therapeutic profiles. These compounds share the same basic steroid nucleus but differ in key functional groups, leading to variations in potency, bioavailability, and molecular dynamics.

This compound vs. Prednisolone: Prednisolone is the active metabolite of this compound. The primary difference is the C21-acetate ester on this compound, which is hydrolyzed to the C21-hydroxyl of prednisolone. This esterification makes this compound more lipophilic. While prednisolone itself is active, the acetate form serves as a prodrug. Studies suggest that both the spin-lattice relaxation time and local-correlation time decrease from prednisolone to this compound, indicating a change in molecular dynamics upon esterification.

This compound vs. Prednisone: Prednisone is the 11-keto analog of prednisolone. It is biologically inactive and must be converted in the liver to prednisolone to become active. This metabolic step means the onset of action for prednisone can be slower. Structurally, the C11-keto group in prednisone leads to a more rigid molecule with longer spin-lattice relaxation times compared to the C11-hydroxyl group in prednisolone (and by extension, the active form of this compound). This increased flexibility in prednisolone is correlated with its higher activity.

This compound vs. Methylthis compound: The key difference here is the presence of a methyl group at the C6α position in methylthis compound. This methylation enhances the glucocorticoid potency, making methylprednisolone approximately 25% more potent than prednisolone. Solid-state NMR studies have shown that the addition of the methyl group at C6 further reduces the spin-lattice relaxation time, implying increased molecular flexibility and bioactivity. The bioavailability and efficacy are observed to increase from this compound to methylthis compound.

Table 2: Comparative Properties of this compound and Analogs

| Compound | Key Structural Difference from this compound | Relative Glucocorticoid Potency (Prednisolone=4) | Key Activity/Dynamic Differences |

|---|---|---|---|

| This compound | N/A (Reference) | 4 (active form) | Prodrug, converted to prednisolone. |

| Prednisolone | C21-Hydroxyl (no acetate) | 4 | Active form; more flexible and active than prednisone. |

| Prednisone | C11-Keto group (instead of C11-OH) | 4 | Inactive prodrug; must be metabolized to prednisolone. Less flexible molecule than prednisolone. |

| Methylthis compound | C6α-Methyl group | 5 | Higher potency and greater molecular flexibility than this compound. |

Crystallographic Studies and Molecular Conformation Analysis

Crystallographic studies provide precise data on the three-dimensional structure of this compound, offering insights into its conformation and intermolecular interactions, which are crucial for its interaction with the glucocorticoid receptor.

Refined crystallographic analysis using advanced models like the transferred multipolar atom model (ELMAM2) has provided detailed electron-density properties. These studies help in understanding the molecule's mode of action. The analysis reveals a network of strong intermolecular hydrogen bonds within the crystal lattice. The carbonyl oxygen atoms and hydroxyl groups are key sites for these interactions, with the hydroxyl groups acting as hydrogen-bond donors and the carbonyl oxygens as acceptors. In the crystal packing of this compound, the C20 carbonyl oxygen forms an intramolecular hydrogen bond with the C18 methyl hydrogen. This is in contrast to prednisone, which exhibits only intermolecular hydrogen bonding and a different packing arrangement.

Table 3: Crystallographic Data for this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Systematic Name | 2-[(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate | |

| Molecular Formula | C₂₃H₃₀O₆ | |

| Molecular Weight | 402.48 g/mol | |

| Crystal System | Monoclinic | |

| Habit | Prismatic | |

| Intermolecular Interactions | Strong hydrogen bonds involving OH and C=O groups. | |

| Molecular Packing | Head-to-tail molecular packing arrangement. |

Compound Index

Emerging Research Areas and Future Directions

Exploration of Undiscovered Molecular Targets and Interaction Mechanisms

While the principal mechanism of prednisolone (B192156) acetate (B1210297) through glucocorticoid receptor (GR) activation is well-documented, research is delving into less conventional molecular interactions that may contribute to its therapeutic effects and side-effect profile. The binding of the prednisolone-receptor complex to glucocorticoid response elements (GREs) on DNA, which in turn regulates gene transcription, is a key genomic effect. However, rapid, non-genomic actions that occur within minutes are also recognized, involving interactions with cell membranes and various signaling pathways.

Recent in silico studies, which use computational models to predict drug-receptor interactions, are exploring the binding affinities of prednisolone acetate and its derivatives with the glucocorticoid receptor. These studies aim to identify modifications to the prednisolone structure that could enhance its binding efficacy and, consequently, its therapeutic effect. For instance, one study investigated 152 derivatives and found 18 with potentially better binding scores than this compound itself, suggesting avenues for developing more potent anti-inflammatory agents. These computational approaches also help in predicting the permeability and potential for ocular absorption of these new compounds.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To better understand the efficacy and underlying mechanisms of this compound, researchers are developing and utilizing more sophisticated preclinical models that more accurately mimic human diseases. For ocular inflammation, a significant area of use for this compound, animal models of uveitis and corneal allograft rejection are crucial.

In a rabbit model of recurrent uveitis, a subconjunctivally implanted biodegradable microfilm delivering this compound was shown to be effective in suppressing inflammation. arvojournals.org This model allows for the evaluation of sustained-release formulations and their ability to maintain therapeutic drug levels over an extended period. Similarly, a rat keratoplasty model has been used to demonstrate that a sustained-release this compound microfilm can effectively prolong corneal allograft survival, performing as well as conventional eye drops but with the potential for improved patient compliance. Non-human primate models are also being employed to assess the safety and toxicokinetics of such implants, providing critical data before human trials can be considered. nih.gov These advanced models are instrumental in evaluating novel drug delivery systems and refining treatment strategies for complex inflammatory conditions. nih.gov

Innovative Strategies for Targeted Delivery and Sustained Release

A major focus of current research is the development of innovative drug delivery systems for this compound to enhance its therapeutic efficacy while minimizing systemic side effects. jneonatalsurg.comresearchgate.net These strategies aim to deliver the drug directly to the site of inflammation and maintain its concentration at a therapeutic level for a prolonged period.

For ocular conditions, various novel formulations are under investigation, including:

Solid Lipid Nanoparticles (SLNs): These are biocompatible carriers that can encapsulate this compound, offering controlled release and improved corneal penetration. jneonatalsurg.comresearchgate.netdoi.org

Nanosuspensions: These formulations improve the solubility and ocular delivery of poorly water-soluble drugs like this compound. ijndd.in

Microemulsions: These systems can enhance the solubility and stability of this compound, potentially improving its bioavailability. seejph.com

Biodegradable Implants and Microfilms: Subconjunctival implants made from biodegradable polymers like poly(d,l-lactide-co-ε-caprolactone) (PLC) can provide sustained release of this compound for weeks or even months, offering an alternative to frequent eye drop administration. nih.govresearchgate.net

For other conditions, such as inflammatory bowel disease, strategies are being developed for colon-targeted delivery using pH-dependent polymers and other advanced systems to ensure the drug is released at the specific site of inflammation in the gastrointestinal tract. nih.gov

Research Findings on Sustained Release Formulations

| Formulation | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| PA-loaded PLC Microfilm | Rat Keratoplasty Model | Effectively prolongs corneal allograft survival, comparable to conventional eye drops. Maintained aqueous humor drug concentrations of 207-209 ng/ml. | |

| PA-loaded PLC Microfilm | Rabbit Uveitis Model | Significantly lowered median inflammatory scores compared to control. Estimated in vivo release of 0.12 mg/day. | |

| PA-loaded PLC Microrod | Non-human Primate Model | Demonstrated safe toxicokinetics and biocompatibility over 12 weeks. nih.gov | nih.gov |

| Solid Lipid Nanoparticles | In vitro | Successfully developed using high-pressure homogenization, showing potential for improved ocular permeability. jneonatalsurg.comresearchgate.net | jneonatalsurg.comresearchgate.net |

Integration of Omics Data for Comprehensive Mechanistic Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of drug action by providing a holistic view of cellular and physiological responses. researchgate.netelsevier.esrbojournal.org Integrating these large-scale datasets offers the potential to uncover novel mechanisms of action, identify new biomarkers of drug response, and personalize treatment strategies for this compound.

Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. elsevier.es Studies using urine metabolic profiling in healthy volunteers have shown that metabolomics can non-invasively monitor the effects of prednisolone on muscle protein catabolism and identify potential biomarkers for glucocorticoid-induced insulin (B600854) resistance. nih.gov This approach could aid in the development of new synthetic glucocorticoids with improved side-effect profiles. nih.gov

Transcriptomics and Proteomics: These disciplines analyze the complete set of RNA transcripts and proteins, respectively. elsevier.es In studies of severe eosinophilic asthma, analyses of sputum and plasma have revealed that oral prednisolone significantly downregulates proteins and genes associated with type-2 inflammation, chemotaxis, and tissue remodeling. medrxiv.org